molecular formula C12H7F3O3 B2365947 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde CAS No. 306935-95-5

5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde

Cat. No.: B2365947
CAS No.: 306935-95-5
M. Wt: 256.18
InChI Key: LBJZZWLTGZUKKC-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde is an organic compound with the molecular formula C12H7F3O3 It is a furan derivative characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring bearing an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 5-[4-(trifluoromethoxy)phenyl]-2-furaldehyde imparts unique electronic and steric properties, making it distinct from its analogs.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJZZWLTGZUKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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